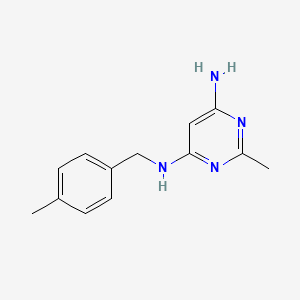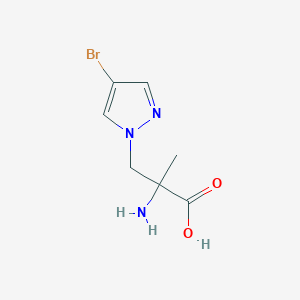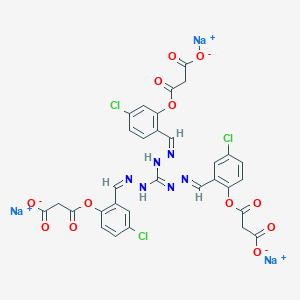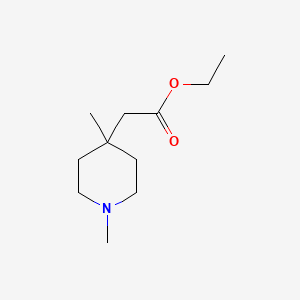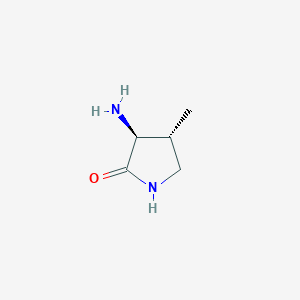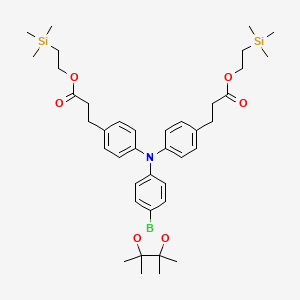
Bis(2-(trimethylsilyl)ethyl) 3,3'-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate is a complex organic compound that features both trimethylsilyl and dioxaborolane functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate typically involves multiple steps:
Formation of the dioxaborolane group: This can be achieved through the reaction of phenylboronic acid with pinacol in the presence of a catalyst.
Introduction of the trimethylsilyl group: This step involves the reaction of an appropriate precursor with trimethylsilyl chloride in the presence of a base.
Coupling reactions: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl groups.
Reduction: Reduction reactions can occur at the dioxaborolane groups.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethylsilyl groups can lead to the formation of silanols, while reduction of the dioxaborolane groups can yield boronic acids.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine
Drug Delivery: Its unique structure allows it to be used in the design of drug delivery systems, improving the targeting and release of therapeutic agents.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mecanismo De Acción
The mechanism by which Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In drug delivery, it interacts with biological membranes and releases therapeutic agents in a controlled manner.
Comparación Con Compuestos Similares
Similar Compounds
Bis(pinacolato)diboron: Another compound featuring dioxaborolane groups, used in similar applications.
Trimethylsilyl chloride: A simpler compound with trimethylsilyl groups, used in organic synthesis.
Uniqueness
Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate is unique due to its combination of trimethylsilyl and dioxaborolane groups, which confer distinct reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C40H58BNO6Si2 |
|---|---|
Peso molecular |
715.9 g/mol |
Nombre IUPAC |
2-trimethylsilylethyl 3-[4-[N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]phenyl]propanoate |
InChI |
InChI=1S/C40H58BNO6Si2/c1-39(2)40(3,4)48-41(47-39)33-17-23-36(24-18-33)42(34-19-11-31(12-20-34)15-25-37(43)45-27-29-49(5,6)7)35-21-13-32(14-22-35)16-26-38(44)46-28-30-50(8,9)10/h11-14,17-24H,15-16,25-30H2,1-10H3 |
Clave InChI |
CMKCWKAUUCOFSN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)CCC(=O)OCC[Si](C)(C)C)C4=CC=C(C=C4)CCC(=O)OCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


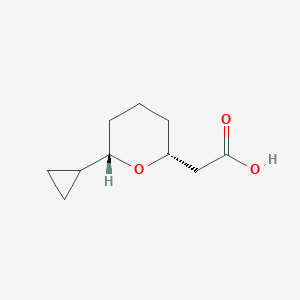
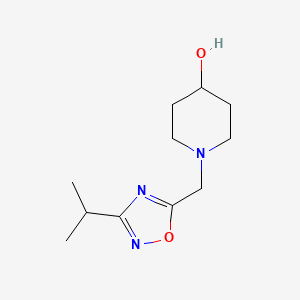

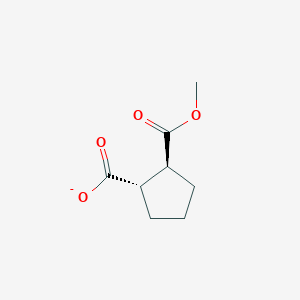

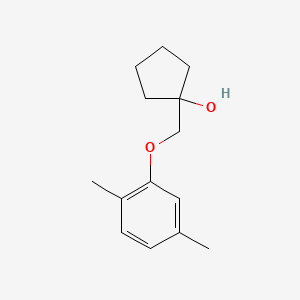
![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
